molecular formula C18H23NO4 B2436004 Galanthine CAS No. 517-78-2

Galanthine

Cat. No.: B2436004
CAS No.: 517-78-2
M. Wt: 317.385
InChI Key: VOIMPDXOQJYVDI-WNRNVDISSA-N
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Description

Galanthine is an alkaloid compound predominantly found in plants of the Amaryllidaceae family, such as Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and Galanthus woronowii (Voronov’s snowdrop). It is known for its acetylcholinesterase inhibitory properties, making it a compound of interest in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galanthine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the bulbs and flowers of Amaryllidaceae plants. The extraction process typically includes steps such as maceration, filtration, and purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources. The process is optimized to ensure high yield and purity. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance the efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions: Galanthine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Galanthine has a wide range of scientific research applications, including:

Mechanism of Action

Galanthine exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its levels in the synaptic cleft. The elevated acetylcholine levels enhance cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning . Additionally, this compound acts as an allosteric modulator of nicotinic acetylcholine receptors, further enhancing its therapeutic effects .

Comparison with Similar Compounds

    Galantamine: Another alkaloid with acetylcholinesterase inhibitory properties, used in the treatment of Alzheimer’s disease.

    Lycorine: An alkaloid with various biological activities, including anticancer and antiviral properties.

    Haemanthamine: Known for its potential anticancer effects.

Uniqueness of Galanthine: this compound is unique due to its dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors. This dual action enhances its therapeutic potential, making it a valuable compound in the treatment of neurodegenerative disorders .

Biological Activity

Galanthine, an alkaloid primarily found in plants of the Amaryllidaceae family, has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology and antimalarial effects. This article delves into the diverse biological activities of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is structurally related to other Amaryllidaceae alkaloids such as galantamine. Its chemical structure includes a bicyclic framework that is typical of this class of compounds, which contributes to its biological activity. The molecular formula for this compound is C16H19NC_{16}H_{19}N, and its mechanism of action is primarily associated with the inhibition of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

1. Cholinesterase Inhibition

One of the most significant biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE). This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

  • In vitro Studies : Research indicates that this compound has an IC50 value of approximately 1.96μg/mL1.96\,\mu g/mL against AChE, demonstrating potent inhibitory activity compared to other alkaloids in the same family .
CompoundIC50 (µg/mL)Source
This compound1.96Ismene amancaes extract
Galantamine0.47Reference control
Lycoramine14.6Ibid

2. Antimalarial Activity

This compound has also shown promising antimalarial properties. In studies involving Plasmodium falciparum, it exhibited significant activity with an IC50 value of 0.2μg/mL0.2\,\mu g/mL against the K1 strain . This highlights its potential as a therapeutic agent in malaria treatment.

3. Antitumor Potential

Recent investigations into the cytotoxic effects of this compound have revealed its potential against various cancer cell lines. In particular, extracts containing this compound demonstrated IC50 values below 25μg/mL25\,\mu g/mL for HCT-116 colorectal cancer cells .

Cell LineIC50 (µg/mL)Active Compounds
HCT-116< 25This compound, Lycorine
Other tested cells> 100Galanthamine, Tazettine

Long-Term Effects on Cognitive Decline

In a clinical study involving patients with mild to moderate Alzheimer's disease, long-term administration of galantamine significantly reduced cognitive decline compared to placebo groups. The study reported a mean change in Mini-Mental State Examination (MMSE) scores favoring the this compound group over 24 months .

Safety and Efficacy

While this compound shows promise in various therapeutic areas, safety profiles remain crucial. A study indicated that treatment-emergent adverse events were observed in both this compound and placebo groups, but overall tolerability was acceptable .

Properties

IUPAC Name

(1S,14S,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-21-13-7-11-9-19-5-4-10-6-15(23-3)18(20)16(17(10)19)12(11)8-14(13)22-2/h6-8,15-18,20H,4-5,9H2,1-3H3/t15-,16-,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIMPDXOQJYVDI-WNRNVDISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1O)C4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904247
Record name Galanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-78-2
Record name Galanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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